

Application Note: Antimicrobial Activity of C14H12Br3NO

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Compound of Interest

Compound Name: **C14H12Br3NO**

Cat. No.: **B12637639**

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Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Brominated organic compounds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.^{[1][2][3][4][5]} This application note provides a detailed protocol for evaluating the antimicrobial efficacy of the novel synthetic compound **C14H12Br3NO**. The described methodologies are fundamental for determining its spectrum of activity and potency against a panel of clinically relevant microorganisms.

Compound Profile: **C14H12Br3NO**

- Molecular Formula: **C14H12Br3NO**
- IUPAC Name: (To be determined based on the specific structure)
- Molecular Weight: 477.96 g/mol
- Chemical Class: Brominated Nitrogen-containing Organic Compound
- Predicted Activity: Based on the prevalence of antimicrobial activity in brominated heterocyclic and aromatic compounds, **C14H12Br3NO** is hypothesized to possess antibacterial and/or antifungal properties.^{[2][3][4][6]}

Experimental Protocols

A systematic evaluation of the antimicrobial properties of **C14H12Br3NO** will be conducted using established in vitro assays. The following protocols are adapted from standard microbiological methods for antimicrobial susceptibility testing.[\[7\]](#)[\[8\]](#)

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[8\]](#)[\[9\]](#)

Materials:

- **C14H12Br3NO** stock solution (e.g., 1 mg/mL in DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates
- Bacterial or fungal inocula standardized to 0.5 McFarland (approximately 1.5×10^8 CFU/mL)
- Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
- Negative control (broth and DMSO)
- Resazurin solution (viability indicator)

Procedure:

- Preparation of Microtiter Plates: Add 100 μ L of sterile broth to all wells of a 96-well plate.
- Serial Dilution: In the first column of wells, add 100 μ L of the **C14H12Br3NO** stock solution to the 100 μ L of broth, creating a 1:2 dilution. Mix well and transfer 100 μ L to the next column to perform a two-fold serial dilution across the plate. Discard the final 100 μ L from the last dilution column.

- Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL. Add 100 μ L of this inoculum to each well, bringing the total volume to 200 μ L.
- Controls:
 - Positive Control: A row with a standard antibiotic undergoing serial dilution.
 - Negative Control (Sterility): Wells containing only broth.
 - Growth Control: Wells containing broth and the microbial inoculum.
 - Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of the solvent (DMSO) used.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- Reading Results: The MIC is the lowest concentration of **C14H12Br3NO** where no visible growth is observed. For enhanced visualization, 20 μ L of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

- Following the MIC determination, take a 10 μ L aliquot from each well that showed no visible growth.
- Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

- Incubate the plates under the same conditions as the MIC assay.
- The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Agar Well Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[\[10\]](#)

Materials:

- Mueller-Hinton Agar (MHA) plates
- Standardized microbial inoculum (0.5 McFarland)
- Sterile cotton swabs
- Sterile cork borer or pipette tip
- **C14H12Br3NO** solution of known concentration

Procedure:

- Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
- Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.
- Compound Addition: Add a defined volume (e.g., 50 μ L) of the **C14H12Br3NO** solution into each well.
- Controls: Use a positive control antibiotic and a solvent control in separate wells.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of **C14H12Br3NO** against various microorganisms.

Microorganism	Strain ID	MIC ($\mu\text{g/mL}$)	Positive Control	MIC of Control ($\mu\text{g/mL}$)
Staphylococcus aureus	ATCC 29213	Ciprofloxacin		
Escherichia coli	ATCC 25922	Ciprofloxacin		
Pseudomonas aeruginosa	ATCC 27853	Ciprofloxacin		
Candida albicans	ATCC 90028	Fluconazole		
Methicillin-Resistant S. aureus (MRSA)	Clinical Isolate	Vancomycin		

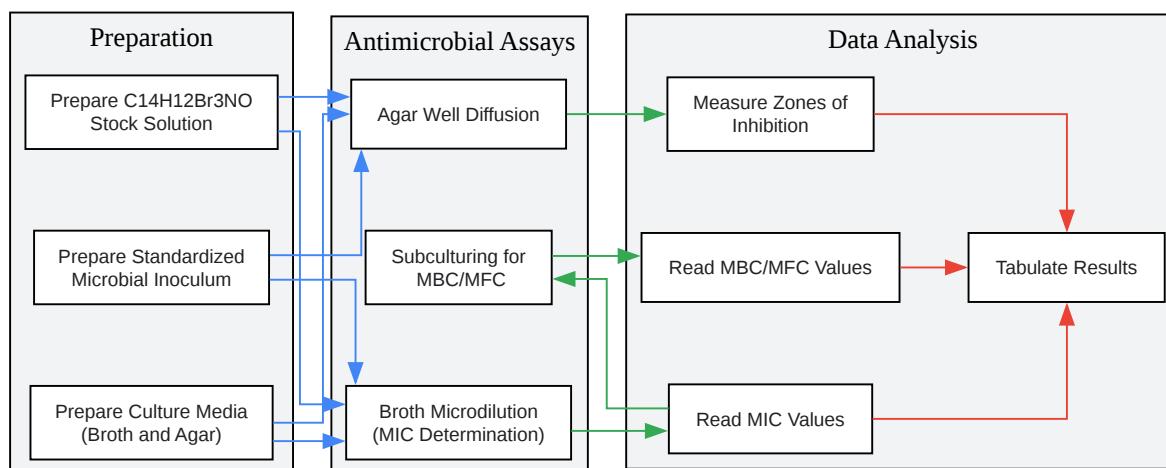
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of **C14H12Br3NO**.

Microorganism	Strain ID	MBC/MFC ($\mu\text{g/mL}$)
Staphylococcus aureus	ATCC 29213	
Escherichia coli	ATCC 25922	
Pseudomonas aeruginosa	ATCC 27853	
Candida albicans	ATCC 90028	

Table 3: Zone of Inhibition Diameters for **C14H12Br3NO**.

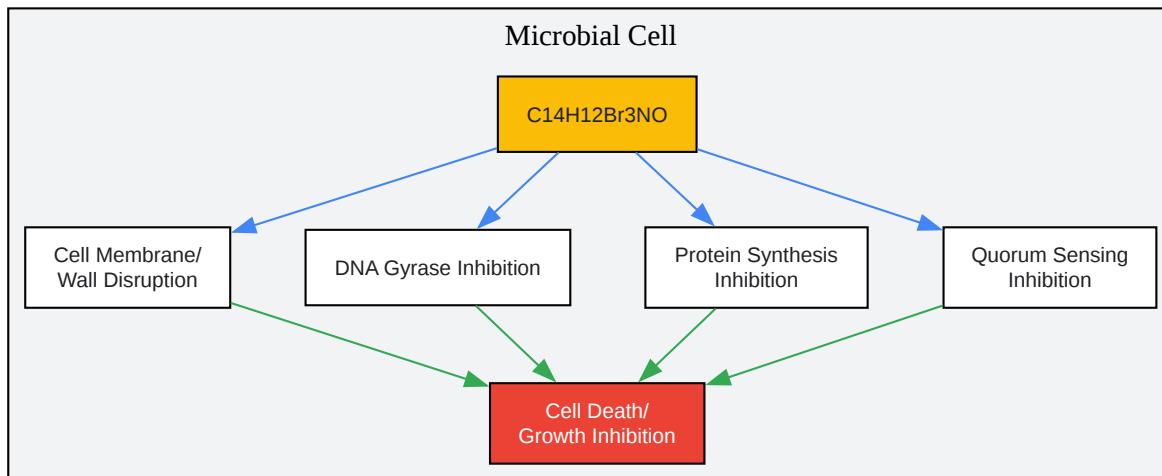
Microorganism	Strain ID	Concentration (μ g/well)	Zone of Inhibition (mm)
Staphylococcus aureus	ATCC 29213		
Escherichia coli	ATCC 25922		
Pseudomonas aeruginosa	ATCC 27853		
Candida albicans	ATCC 90028		

Visualizations



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Caption: Workflow for antimicrobial susceptibility testing of **C14H12Br3NO**.



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Caption: Putative antimicrobial mechanisms of action for **C14H12Br3NO**.

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